Product packaging for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol(Cat. No.:CAS No. 1000548-63-9)

2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B3044425
CAS No.: 1000548-63-9
M. Wt: 154.18
InChI Key: VSESPILKVTVKTF-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Phenethyl Alcohols in Organic and Medicinal Chemistry

Fluorinated phenethyl alcohols are a class of organic compounds that feature a phenethyl alcohol backbone with one or more fluorine atoms attached to the phenyl ring. The introduction of fluorine can profoundly influence a molecule's physicochemical and biological properties. nih.govresearchgate.netbenthamscience.commdpi.comtandfonline.com

In medicinal chemistry, the use of fluorine is a well-established strategy to enhance the efficacy of drug candidates. nih.govresearchgate.netbenthamscience.com Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability. nih.govmdpi.comtandfonline.com For instance, replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this pathway, thereby increasing the drug's bioavailability. tandfonline.com The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. mdpi.com

In organic synthesis, fluorinated phenethyl alcohols serve as versatile building blocks for the construction of more complex molecules. americanelements.com Their hydroxyl group can be readily transformed into other functional groups, and the fluorinated phenyl ring can participate in various coupling reactions, allowing for the assembly of diverse molecular architectures. The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding donor ability and low nucleophilicity, also make them valuable as solvents or promoters in a range of organic reactions. researchgate.net

Overview of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol as a Model Compound

This compound, with the chemical formula C9H11FO, is a specific example of a fluorinated phenethyl alcohol that has garnered attention in chemical research. While extensive research dedicated solely to this compound is not widespread, its structure makes it an excellent model for studying the effects of fluorine and methyl substitution on the properties and reactivity of the phenethyl alcohol scaffold.

The presence of both a fluorine atom and a methyl group on the phenyl ring introduces electronic and steric diversity, allowing researchers to probe the interplay of these effects. The fluorine atom at the 5-position and the methyl group at the 2-position create a distinct substitution pattern that can influence the molecule's conformation and its interactions with other molecules.

Below is a data table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1000548-63-9
Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol

This data is compiled from publicly available chemical databases. cas-news.comchem960.comcato-chem.com

Scope and Research Significance of Investigating this compound

The investigation of this compound holds significance for several areas of chemical research. As a building block, it provides a synthetically useful intermediate for the preparation of more complex fluorinated molecules. americanelements.comhuatengsci.com The specific arrangement of the fluoro and methyl groups on the aromatic ring can be exploited to fine-tune the properties of target compounds in drug discovery programs.

Furthermore, studying the chemical transformations and biological activities of this compound and its derivatives can provide valuable insights into structure-activity relationships (SAR). By systematically modifying the structure of this compound and evaluating the effects of these changes, chemists can develop a deeper understanding of how fluorine substitution impacts molecular behavior. This knowledge is crucial for the rational design of new pharmaceuticals and functional materials.

While detailed research findings on the specific applications of this compound are not yet abundant in the public domain, its availability as a research chemical suggests its utility in ongoing and future investigations within the chemical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO B3044425 2-(5-Fluoro-2-methylphenyl)ethan-1-ol CAS No. 1000548-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSESPILKVTVKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695229
Record name 2-(5-Fluoro-2-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000548-63-9
Record name 2-(5-Fluoro-2-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 2 5 Fluoro 2 Methylphenyl Ethan 1 Ol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group is susceptible to a variety of transformations, including oxidation, esterification, etherification, nucleophilic substitution, and dehydration.

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The primary alcohol moiety of 2-(5-fluoro-2-methylphenyl)ethan-1-ol can be oxidized to form either the corresponding aldehyde, 2-(5-fluoro-2-methylphenyl)acetaldehyde, or the carboxylic acid, 2-(5-fluoro-2-methylphenyl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. organic-chemistry.orgadichemistry.comwikipedia.org

Milder oxidizing agents are typically employed for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Conversely, strong oxidizing agents will facilitate the complete oxidation to the carboxylic acid. organic-chemistry.org The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for converting primary alcohols to carboxylic acids. organic-chemistry.orgadichemistry.comwikipedia.org The reaction is generally rapid and exothermic, with high yields. wikipedia.org The progress of the Jones oxidation is often indicated by a color change from the orange of the Cr(VI) reagent to the green of the resulting Cr(III) species. adichemistry.com

ProductOxidizing AgentTypical Reaction Conditions
2-(5-Fluoro-2-methylphenyl)acetaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM) as solvent, room temperature
2-(5-Fluoro-2-methylphenyl)acetic acidJones Reagent (CrO₃, H₂SO₄, acetone)Acetone as solvent, typically at 0-25°C

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst. medcraveonline.com For instance, reaction with acetic anhydride (B1165640) would yield 2-(5-fluoro-2-methylphenyl)ethyl acetate (B1210297). These reactions are often driven to completion by removing the water formed during the reaction. cetjournal.it

Etherification, the formation of an ether, can also be achieved. A common method for synthesizing ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Reaction TypeReactantProductTypical Catalyst/Reagent
EsterificationAcetic Anhydride2-(5-Fluoro-2-methylphenyl)ethyl acetateSulfuric acid (catalytic)
EtherificationMethyl Iodide1-(2-Methoxyethyl)-5-fluoro-2-methylbenzeneSodium hydride (to form alkoxide)

Nucleophilic Substitution Reactions (e.g., halogenation of the hydroxyl group)

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reagents convert the hydroxyl group into a chlorosulfite or bromophosphite ester, respectively, which are excellent leaving groups. Subsequent attack by the halide nucleophile results in the formation of the corresponding alkyl halide. For example, reaction with thionyl chloride would produce 1-(2-chloroethyl)-5-fluoro-2-methylbenzene.

Dehydration Processes

The acid-catalyzed dehydration of this compound would lead to the formation of 1-fluoro-4-methyl-2-vinylbenzene. This elimination reaction typically proceeds through an E1 or E2 mechanism, depending on the specific alcohol structure and reaction conditions. youtube.com For primary alcohols, the E2 mechanism is more likely. The reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon and the departure of the water molecule to form a double bond. youtube.com Strong acids such as sulfuric acid or phosphoric acid are commonly used as catalysts at elevated temperatures. youtube.com

Reactivity of the Fluorinated Aromatic Moiety

The fluorinated aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the ring is directed by the existing fluoro and methyl substituents.

Electrophilic Aromatic Substitution Reactions on the Fluoro-Methylphenyl System

Considering the positions of the existing substituents, electrophilic attack is most likely to occur at the positions ortho and para to the activating methyl group and the ortho and para positions relative to the fluorine atom. The steric hindrance from the adjacent methyl and ethan-1-ol groups will also influence the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org For a substrate like 1-fluoro-4-methylbenzene, the major products of mononitration are expected to be 1-fluoro-4-methyl-2-nitrobenzene and 4-fluoro-1-methyl-2-nitrobenzene. libretexts.orggoogle.com

Bromination : The substitution of a hydrogen atom with a bromine atom can be accomplished using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). wikipedia.orggoogle.com

Friedel-Crafts Acylation : This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). docbrown.infoyoutube.comlibretexts.org This reaction is generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.org

ReactionReagentsMajor Expected Product(s)
NitrationHNO₃, H₂SO₄2-(5-Fluoro-2-methyl-4-nitrophenyl)ethan-1-ol and 2-(4-Fluoro-2-methyl-5-nitrophenyl)ethan-1-ol
BrominationBr₂, FeBr₃2-(4-Bromo-5-fluoro-2-methylphenyl)ethan-1-ol
Friedel-Crafts Acylation (with Acetyl Chloride)CH₃COCl, AlCl₃2-(4-Acetyl-5-fluoro-2-methylphenyl)ethan-1-ol

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Sites (if derivatized)

While the carbon-fluorine bond is generally robust, its activation for cross-coupling reactions is a field of growing interest in organometallic chemistry. Direct palladium-catalyzed cross-coupling of unactivated aryl fluorides, such as the one present in this compound, is challenging but not impossible. More commonly, the aryl fluoride (B91410) would first be converted to a more reactive halide (e.g., bromide or iodide) or a triflate to facilitate palladium-catalyzed reactions.

Once derivatized to a more reactive species (e.g., 2-(5-bromo-2-methylphenyl)ethan-1-ol), the compound can readily participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Representative Palladium-Catalyzed Cross-Coupling Reactions for Derivatives of this compound:

Coupling ReactionCoupling PartnerCatalyst/LigandBaseSolventPotential Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OBiphenyl derivative
Heck CouplingAlkenePd(OAc)₂/P(o-tol)₃Et₃NDMFStilbene derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHFArylalkyne derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃/BINAPNaOt-BuTolueneN-Aryl amine derivative

This table presents hypothetical reaction conditions based on standard procedures for analogous aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) offers a direct method to functionalize the aromatic ring by displacing the fluoride ion. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the strength of the nucleophile. The presence of the electron-donating methyl group on the ring of this compound would typically disfavor a classical SNAr reaction, which is facilitated by electron-withdrawing groups.

However, recent advancements have shown that SNAr on unactivated or even electron-rich fluoroarenes is achievable under specific conditions, such as using strong bases or photoredox catalysis. nih.gov For this compound, SNAr reactions would likely require forcing conditions or specialized catalytic systems.

Potential Nucleophilic Aromatic Substitution Reactions:

NucleophileReagentConditionsPotential Product
MethoxideNaOMeHigh Temperature, Polar Aprotic Solvent (e.g., DMSO)2-(5-Methoxy-2-methylphenyl)ethan-1-ol
AmineR₂NHStrong Base (e.g., NaH), High Temperature2-(5-(Dialkylamino)-2-methylphenyl)ethan-1-ol
ThiolateRSNaPolar Aprotic Solvent (e.g., DMF)2-(5-(Alkylthio)-2-methylphenyl)ethan-1-ol

This table illustrates potential SNAr reactions and the generally required harsh conditions for such transformations on unactivated aryl fluorides.

Transformations of the Ethyl Linker

The ethyl alcohol side chain provides a rich platform for a variety of chemical modifications, allowing for the introduction of new functional groups and the extension or shortening of the carbon skeleton.

Alkylation and Acylation Reactions

The primary alcohol of this compound can be readily transformed into ethers and esters through alkylation and acylation reactions, respectively. These reactions are typically straightforward and proceed under standard conditions.

Alkylation and Acylation of the Hydroxyl Group:

ReactionReagentCatalyst/BaseSolventProduct Class
O-Alkylation (Williamson Ether Synthesis)Alkyl halide (e.g., CH₃I)Strong Base (e.g., NaH)THFEther
O-AcylationAcyl chloride (e.g., CH₃COCl)Tertiary Amine (e.g., Et₃N) or PyridineCH₂Cl₂Ester
O-AcylationCarboxylic anhydride (e.g., (CH₃CO)₂O)DMAP (catalyst)CH₂Cl₂Ester

These are standard and high-yielding reactions for primary alcohols.

Chain Elongation and Shortening Strategies

Modifying the length of the ethyl linker can be achieved through multi-step synthetic sequences. Chain elongation often involves conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a carbon nucleophile. Chain shortening is more complex and may involve oxidative cleavage.

Hypothetical Chain Modification Strategies:

Chain Elongation (by one carbon):

Convert the alcohol to a tosylate (TsCl, pyridine).

Displace the tosylate with cyanide (NaCN, DMSO).

Hydrolyze the resulting nitrile to a carboxylic acid.

Reduce the carboxylic acid to the corresponding alcohol.

Chain Shortening (by one carbon):

Oxidize the primary alcohol to a carboxylic acid (e.g., Jones oxidation).

Perform a reaction such as the Hunsdiecker reaction or a Curtius rearrangement followed by hydrolysis to yield the corresponding benzylamine, which can be further converted.

Derivatization Studies for Enhanced Chemical Utility

The strategic modification of this compound can enhance its utility as a synthetic intermediate. Derivatization can be used to introduce functional handles for further reactions, alter its physical properties, or prepare it for specific applications.

One important derivatization is the conversion of the primary alcohol to other functional groups. For instance, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, which are versatile precursors for a wide range of transformations, including reductive amination, Wittig reactions, and amide bond formations.

Common Derivatizations of the Primary Alcohol:

Target Functional GroupReagent(s)
AldehydePCC, PDC, or Swern Oxidation
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄), KMnO₄
Alkyl HalidePBr₃, SOCl₂
Tosylate/MesylateTsCl/pyridine, MsCl/Et₃N

These derivatizations open up a vast array of subsequent chemical transformations, significantly broadening the synthetic potential of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Fluoro 2 Methylphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive analysis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. For instance, aromatic protons would resonate at a higher chemical shift compared to the aliphatic protons of the ethan-1-ol side chain. The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, and the magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display a single peak for each unique carbon atom in this compound. The chemical shifts of these signals would help in identifying the different types of carbon atoms (e.g., aromatic, aliphatic, methyl, and alcohol-bearing carbons). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and actual experimental data would be required for accurate assignments.

Atom Number¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
1-Aromatic C
2Aromatic HAromatic C-H
3Aromatic HAromatic C-H
4Aromatic HAromatic C-H
5-Aromatic C-F
6-Aromatic C
7Aliphatic CH₂Aliphatic C
8Aliphatic CH₂Aliphatic C
9Methyl HMethyl C
10Hydroxyl H-

¹⁹F NMR Spectroscopic Investigations of the Fluorine Environment

Fluorine-19 NMR spectroscopy is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. A single signal would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of the electronic environment of the fluorine atom on the phenyl ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would provide additional structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity of the entire carbon skeleton and confirming the positions of substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-F stretching vibration would likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

A table of expected characteristic FT-IR absorption bands is provided below.

Wavenumber (cm⁻¹)Assignment
3200-3600O-H stretch (alcohol)
3000-3100Aromatic C-H stretch
2850-3000Aliphatic C-H stretch
1450-1600Aromatic C=C stretch
1000-1400C-F stretch
1000-1250C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It provides critical information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer deep insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is indispensable for unambiguously determining the elemental formula of a compound. By measuring the mass-to-charge ratio with high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C9H11FO, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for C9H11FO

ElementIsotopic Mass (Da)CountTotal Mass (Da)
Carbon (¹²C)12.000009108.00000
Hydrogen (¹H)1.007831111.08613
Fluorine (¹⁹F)18.99840118.99840
Oxygen (¹⁶O)15.99491115.99491
Total 154.07944

An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical prediction, confirming the elemental formula and ruling out other possibilities.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, charged species. The analysis of these fragments provides a roadmap to the molecule's connectivity.

The structure of this compound suggests several predictable fragmentation pathways:

Loss of Water: Alcohols readily undergo dehydration. A prominent peak would be expected at m/z corresponding to the loss of an H₂O molecule (M - 18) from the molecular ion. libretexts.orgwhitman.edu

Benzylic Cleavage: The bond between the ethyl group and the phenyl ring is a likely point of cleavage due to the stability of the resulting benzylic cation. This would lead to a significant fragment corresponding to the fluoromethylbenzyl cation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org This would result in the loss of a CH₂OH radical, leading to a detectable cation.

Table 2: Predicted Key Mass Fragments for this compound

Fragment IonProposed Structure/LossTheoretical m/z
[C9H11FO]•+Molecular Ion154.08
[C9H9F]•+Loss of H₂O136.07
[C8H8F]+Benzylic Cleavage123.06
[C8H9FO - CHO]Alpha-Cleavage (loss of CH₂OH)123.06

The relative abundance of these fragments, particularly the most stable ions that form the base peak, would provide confirmatory evidence for the assigned structure. chemguide.co.uklibretexts.org

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS) that adds another dimension of separation and characterization. While specific experimental CCS values for this compound are not publicly available, predictive models based on the compound's structure can estimate this value. These predictions are based on theoretical calculations of the ion's interaction with a buffer gas. A predicted CCS value would serve as a valuable reference point for future IM-MS studies, aiding in the identification of this compound in complex mixtures.

X-ray Crystallography and Solid-State Characterization

While mass spectrometry provides data on individual molecules in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms within a single crystal, providing unequivocal proof of structure and stereochemistry.

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis would yield the precise coordinates of each atom in the crystal lattice, confirming the connectivity of the atoms, bond lengths, and bond angles. For chiral molecules, this technique can determine the absolute stereochemistry. Although the parent molecule is not chiral, this method would definitively establish its conformation in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules are arranged in the solid state. This crystal packing is governed by intermolecular forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. It is highly probable that strong hydrogen bonds would form between the hydroxyl groups of adjacent molecules, creating chains or networks that are fundamental to the crystal's structure.

Other Interactions: The fluorine atom, being electronegative, could also participate in weaker intermolecular interactions.

The detailed analysis of these interactions provides crucial information about the solid-state properties of the compound, which can influence factors such as melting point and solubility.

Advanced Spectroscopic and Thermal Analysis of this compound Fails to Yield Data

A comprehensive search for advanced analytical data on the chemical compound this compound has found no publicly available research detailing its specific crystalline structure, thermal stability, or phase transitions. Despite efforts to locate scholarly articles and experimental datasets, information regarding Powder X-ray Diffraction (XRPD), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) for this particular compound remains elusive.

The intended investigation was to focus on a detailed characterization of this compound through these sophisticated analytical techniques. The planned sections were to cover:

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis:This part of the analysis would have focused on the compound's melting point, glass transition temperature, and other phase behavior by measuring the heat flow associated with thermal transitions. Unfortunately, no DSC thermograms or associated data were available.

The absence of this specific information in scientific literature and databases prevents a detailed discussion and presentation of data tables as originally outlined. While basic identifiers such as the CAS number for this compound are available, in-depth experimental characterization appears to be unpublished or not widely disseminated.

Computational Analysis of this compound Remains Unexplored in Scientific Literature

A thorough review of scientific databases and scholarly articles reveals a significant gap in the computational chemistry literature regarding the compound this compound. Despite the widespread use of theoretical methods to investigate molecular properties, detailed research focusing on the quantum chemical calculations, electronic structure, and spectroscopic predictions for this specific molecule has not been published.

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular behavior that can complement and guide experimental work. Techniques such as Density Functional Theory (DFT) are routinely employed for geometry optimization and conformational analysis, providing a foundational understanding of a molecule's three-dimensional structure and stability. This is often followed by an electronic structure analysis, which includes the examination of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) to understand reactivity and electronic transitions.

Further computational investigations, such as Natural Bond Orbital (NBO) analysis, are used to explore electronic delocalization and bonding characteristics within a molecule. The calculation of Mulliken atomic charges and the generation of Molecular Electrostatic Potential (MEP) surfaces help in identifying the distribution of charge and the reactive sites for electrophilic and nucleophilic attack.

Moreover, theoretical predictions of spectroscopic properties are invaluable for validating experimental data and aiding in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, for instance, is a well-established approach for the accurate prediction of NMR chemical shifts.

Unfortunately, for this compound, data pertaining to these computational investigations are not available in the public domain. The absence of such studies means that key theoretical data, including optimized geometric parameters, HOMO-LUMO energy gaps, NBO-derived charge distributions, Mulliken atomic charges, and theoretical NMR chemical shifts, remain uncalculated and unreported. Consequently, a detailed, data-driven article structured around the specific computational chemistry outline provided cannot be generated at this time. Future research initiatives would be necessary to perform these calculations and publish the findings, thereby enriching the scientific understanding of this particular chemical compound.

Computational Chemistry and Theoretical Investigations of 2 5 Fluoro 2 Methylphenyl Ethan 1 Ol

Spectroscopic Property Prediction and Validation

Computational Vibrational Frequency Analysis and Comparison with Experimental Data

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely utilized for its balance of accuracy and computational cost in predicting molecular structures and vibrational frequencies. researchgate.netsemanticscholar.org For a molecule like 2-(5-Fluoro-2-methylphenyl)ethan-1-ol, a common approach involves geometry optimization followed by frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). researchgate.netnanobioletters.com This level of theory is adept at accounting for electron correlation and provides a reliable prediction of the infrared (IR) and Raman spectra. nih.gov

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the inherent approximations in the theoretical model, thereby improving agreement with experimental data. researchgate.net A detailed analysis involves assigning the calculated normal modes to specific molecular motions, such as C-H stretching, O-H stretching, C-F stretching, and phenyl ring vibrations. ajchem-a.comscirp.org For instance, aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region, while the O-H stretching frequency is sensitive to hydrogen bonding and typically appears as a broad band. researchgate.netajchem-a.com

A comparative analysis of the computed and experimental spectra allows for a definitive assignment of the observed vibrational bands. researchgate.netnih.gov This synergy is crucial for confirming the molecular structure and understanding how substitutions on the phenyl ring—in this case, fluorine and a methyl group—influence the vibrational modes of the parent 2-phenylethanol (B73330) molecule. nih.govresearchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated (Scaled) Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H Stretch36503645
Aromatic C-H Stretch30803075
Aliphatic C-H Stretch29502948
C=C Aromatic Stretch16101612
C-O Stretch10501055
C-F Stretch11501152

Note: The data in this table is illustrative and based on typical values for similar aromatic alcohols. Specific experimental and computational data for this compound is not available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. mdpi.comuta.edu It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. rsc.orgnih.gov The choice of functional and basis set is critical for obtaining accurate predictions that align with experimental measurements. mdpi.comnih.gov

For this compound, TD-DFT calculations, often performed on the B3LYP-optimized geometry, can predict the π → π* transitions characteristic of the substituted benzene (B151609) ring. rsc.org The calculations can be performed in the gas phase or, more realistically, by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent environment on the electronic transitions. mdpi.com The predicted spectrum provides valuable information on how the fluoro and methyl substituents affect the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption wavelengths compared to unsubstituted phenylethanol. mdpi.com

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMO4.852550.025
HOMO-1 -> LUMO5.202380.150
HOMO -> LUMO+15.552230.300

Note: This data is hypothetical, generated to illustrate typical TD-DFT output for substituted aromatic compounds, as specific literature for the target molecule is unavailable.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. researchgate.netacs.orgethz.ch

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface, computational methods can identify the transition states (TS) that connect reactants to products. acs.org A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, such as its oxidation or dehydration, DFT calculations can be used to locate the transition state structures. Verifying that a structure is a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energetic Profiles and Activation Barriers for Key Transformations

Once the reactants, products, and transition states are optimized, an energetic profile of the reaction can be constructed. This profile illustrates the relative energies of all species along the reaction pathway. The difference in energy between the reactants and the transition state defines the activation barrier (activation energy), a critical parameter that governs the reaction rate. researchgate.net A lower activation barrier implies a faster reaction. For key transformations of this compound, these calculations can reveal the favorability of different potential pathways and help in understanding the regioselectivity and stereoselectivity of reactions.

Studies of Intermolecular Interactions and Hydrogen Bonding Networks

The fluorine atom and the hydroxyl group in this compound make it a candidate for engaging in various intermolecular interactions, particularly hydrogen bonding. mdpi.comnih.govresearchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atom can act as a weak hydrogen bond acceptor. mdpi.comsoton.ac.uknih.gov

Computational studies, often employing DFT, are well-suited to investigate these non-covalent interactions. mdpi.com Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to characterize and quantify the strength of hydrogen bonds. researchgate.net In computational studies of fluorinated molecules, it has been shown that fluorine can participate in N-H···F and O-H···F hydrogen bonds, influencing molecular conformation and crystal packing. mdpi.comnih.govnih.gov For this compound, theoretical calculations can explore the formation of dimers and larger clusters, elucidating the preferred hydrogen bonding motifs and the energetic contributions of these interactions to the stability of the condensed phases. rsc.org Such studies are vital for understanding the physical properties of the compound, such as its boiling point and solubility.

Strategic Applications in Organic Synthesis and Chemical Intermediate Design

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structural features of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol, namely the fluorine atom, the methyl group, and the primary alcohol, provide multiple reactive sites for elaboration into more complex molecular architectures. The presence of the fluorine atom can influence the acidity of adjacent protons and direct metallation reactions, while the hydroxyl group is amenable to a wide range of transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution.

Integration into Novel Heterocyclic Systems

While specific examples of the direct integration of this compound into novel heterocyclic systems are not extensively documented in publicly available literature, the structural motif lends itself to established synthetic strategies for heterocycle formation. For instance, the alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid. The resulting carbonyl compound can then participate in condensation reactions with dinucleophiles to form a variety of heterocyclic rings, such as pyrimidines, imidazoles, or oxazoles.

Furthermore, intramolecular cyclization reactions of derivatives of this compound represent a plausible route to heterocyclic systems. For example, conversion of the alcohol to an amine, followed by acylation with a suitable reagent and subsequent intramolecular cyclization, could yield lactams or other nitrogen-containing heterocycles. The electronic nature of the fluorinated and methylated phenyl ring would be expected to influence the regioselectivity and efficiency of such cyclization reactions. beilstein-journals.org

Building Block for Chiral Alcohols and Amines

Chiral alcohols and amines are critical components in the synthesis of many pharmaceuticals and agrochemicals. nih.gov The prochiral center at the carbinol carbon of this compound makes it an attractive substrate for asymmetric synthesis to produce enantiomerically enriched alcohols and their corresponding amines.

Enzymatic Kinetic Resolution: One established method for obtaining chiral alcohols is through enzymatic kinetic resolution. nih.govnih.govresearchgate.netresearchgate.netscirp.org Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product. This technique has been successfully applied to a variety of substituted phenylethanol derivatives, suggesting its potential applicability to this compound.

MethodDescriptionPotential Outcome for this compound
Enzymatic Kinetic Resolution Use of lipases to selectively acylate one enantiomer of the racemic alcohol.Separation of (R)- and (S)-2-(5-Fluoro-2-methylphenyl)ethan-1-ol.
Asymmetric Reduction Reduction of the corresponding ketone, 1-(5-fluoro-2-methylphenyl)ethan-1-one, using a chiral catalyst.Enantioselective synthesis of either (R)- or (S)-2-(5-Fluoro-2-methylphenyl)ethan-1-ol.
Chiral Amine Synthesis Conversion of the chiral alcohol to a leaving group followed by SN2 reaction with an amine source, or through enzymatic transamination of the corresponding ketone.Synthesis of enantiomerically pure (R)- or (S)-1-(5-fluoro-2-methylphenyl)ethanamine. nih.govcymitquimica.com

Asymmetric Synthesis of Chiral Amines: The resulting chiral alcohol can be a precursor to chiral amines. By converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), a subsequent SN2 reaction with an amine source can proceed with inversion of configuration to yield the corresponding chiral amine. Alternatively, ω-transaminases can be used for the asymmetric synthesis of chiral amines from the corresponding ketone, 1-(5-fluoro-2-methylphenyl)ethan-1-one. nih.gov

Development of Advanced Pharmaceutical Intermediates and Lead Compound Scaffolds

The 5-fluoro-2-methylphenyl moiety is a structural feature present in a number of biologically active molecules. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Consequently, this compound serves as a valuable starting material for the synthesis of advanced pharmaceutical intermediates.

Design of Derivatives for Structure-Activity Relationship (SAR) Exploration (from a synthetic chemistry perspective)

Structure-activity relationship (SAR) studies are fundamental to the drug discovery process, aiming to optimize the biological activity of a lead compound by systematically modifying its chemical structure. The this compound scaffold provides several points for diversification to explore SAR.

The hydroxyl group can be readily converted into a variety of functional groups, including ethers, esters, and amines, to probe the effect of different substituents on biological activity. For example, etherification with a range of alkyl and aryl halides can introduce steric bulk and alter lipophilicity. Esterification with various carboxylic acids can introduce different electronic and hydrogen-bonding properties.

Furthermore, the aromatic ring can be further functionalized. The fluorine and methyl substituents direct electrophilic aromatic substitution to specific positions on the ring, allowing for the introduction of additional groups that can modulate the electronic properties and steric profile of the molecule. This systematic modification allows medicinal chemists to build a comprehensive understanding of the SAR for a particular biological target. nih.govresearchgate.netresearchgate.net

Precursors for Molecules Targeting Specific Biological Pathways (focus on synthetic design)

While specific drugs derived directly from this compound are not prominently reported, its structural elements are found in molecules targeting various biological pathways. For instance, fluorinated and methylated phenyl groups are common in inhibitors of enzymes such as kinases and proteases, as well as in ligands for G-protein coupled receptors.

The synthetic utility of this compound lies in its ability to be transformed into key intermediates. For example, oxidation to 2-(5-fluoro-2-methylphenyl)acetic acid provides a building block that can be coupled with various amines to generate a library of amides for biological screening. The strategic placement of the fluorine atom can influence the pKa of nearby functional groups and participate in hydrogen bonding interactions with biological targets, making it a valuable tool in rational drug design. nih.gov

Applications in Materials Chemistry

The application of fluorinated compounds in materials chemistry is a rapidly growing field. The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make these compounds desirable for a range of applications, including the development of advanced polymers. numberanalytics.comrsc.orgman.ac.ukmdpi.com

Currently, there is limited specific information in the scientific literature detailing the use of this compound as a monomer or modifier in polymer synthesis. However, its structure suggests potential applications. The primary alcohol functionality could be used to introduce the 5-fluoro-2-methylphenyl group into polyesters or polyurethanes through condensation polymerization. The incorporation of this fluorinated moiety could potentially enhance the thermal stability, hydrophobicity, and chemical resistance of the resulting polymers. Further research would be required to explore these potential applications and to fully characterize the properties of such materials.

Future Directions for Synthetic Innovation and Intermediate Derivatization

The future of synthetic chemistry involving this compound and its derivatives is promising, with potential for innovation in both synthetic methodologies and the design of novel chemical intermediates. A key area for future research will be the development of more efficient and sustainable synthetic routes to this compound and its precursors. This could involve the exploration of novel catalytic systems for both the Friedel-Crafts acylation and the subsequent reduction step, aiming for milder reaction conditions, higher yields, and reduced environmental impact.

In terms of intermediate derivatization, the strategic placement of the fluoro and methyl groups on the phenyl ring of this compound provides a unique scaffold for the synthesis of a diverse range of compounds with potential applications in various fields. Future work will likely focus on the systematic exploration of the chemical space accessible from this intermediate.

Potential Derivatization Pathways from this compound

Reaction TypePotential ReagentsResulting Functional GroupPotential Applications
OxidationPCC, DMP, TEMPOAldehydeIntermediate for further synthesis
OxidationJones reagent, KMnO4Carboxylic AcidPharmaceutical and agrochemical synthesis
EsterificationAcyl chlorides, Carboxylic acidsEsterFine chemicals, Fragrances
EtherificationAlkyl halides (Williamson ether synthesis)EtherMaterial science, Solvents
Conversion to Leaving Group & SubstitutionTosyl chloride, Mesyl chloride followed by a nucleophile (e.g., NaN3, KCN, R2NH)Azide, Nitrile, AmineBuilding blocks for nitrogen-containing heterocycles

A particularly interesting avenue for future research is the synthesis of chiral derivatives of this compound. The development of asymmetric reductions of the precursor ketone or enzymatic resolutions of the racemic alcohol could provide access to enantiomerically pure forms of this compound. These chiral building blocks would be of significant interest in the synthesis of stereochemically defined bioactive molecules.

The exploration of the biological activities of compounds derived from this compound is another fertile ground for future investigation. The unique substitution pattern on the phenyl ring may lead to novel interactions with biological targets, and systematic screening of a library of derivatives could uncover new therapeutic agents or agrochemicals. The insights gained from such studies would, in turn, fuel further synthetic innovation and the design of next-generation chemical intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.